molecular formula C9H19NO B14756454 Propanamide, N,N-bis(1-methylethyl)- CAS No. 1113-75-3

Propanamide, N,N-bis(1-methylethyl)-

Cat. No.: B14756454
CAS No.: 1113-75-3
M. Wt: 157.25 g/mol
InChI Key: ZPRYIGODSARYMN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanamide, N,N-bis(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of propanoyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired amide product.

Industrial Production Methods

In industrial settings, the production of propanamide, N,N-bis(1-methylethyl)- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: Reduction of the amide can be achieved using reagents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in the reduction of amides.

    Substitution: Nucleophiles such as alkyl halides or other amines can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Propanoic acid and diisopropylamine.

    Reduction: Diisopropylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Propanamide, N,N-bis(1-methylethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of propanamide, N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylacetamide: Similar in structure but with an acetyl group instead of a propionyl group.

    N,N-Diisopropylformamide: Contains a formyl group instead of a propionyl group.

    N,N-Diisopropylbutyramide: Features a butyryl group instead of a propionyl group.

Uniqueness

Propanamide, N,N-bis(1-methylethyl)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

1113-75-3

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N,N-di(propan-2-yl)propanamide

InChI

InChI=1S/C9H19NO/c1-6-9(11)10(7(2)3)8(4)5/h7-8H,6H2,1-5H3

InChI Key

ZPRYIGODSARYMN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C(C)C)C(C)C

Origin of Product

United States

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